5-(4-bromobenzyl)-2-phenyl-5H-imidazo[4,5-c]pyridine

pestivirus inhibition BVDV antiviral potency CPE reduction assay

5-(4-Bromobenzyl)-2-phenyl-5H-imidazo[4,5-c]pyridine (CAS 645420-70-8), commonly designated BPIP, is a synthetic 2,5-disubstituted imidazo[4,5-c]pyridine heterocycle with a molecular weight of 364.2 g/mol. It is the prototypical member of a class of highly potent and selective non-nucleoside inhibitors of pestivirus replication that target the viral RNA-dependent RNA polymerase (RdRp).

Molecular Formula C19H14BrN3
Molecular Weight 364.2 g/mol
CAS No. 645420-70-8
Cat. No. B1244427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-bromobenzyl)-2-phenyl-5H-imidazo[4,5-c]pyridine
CAS645420-70-8
Synonyms5-((4-bromophenyl)methyl)-2-phenyl-5H-imidazo(4,5-c)pyridine
BPIP cpd
Molecular FormulaC19H14BrN3
Molecular Weight364.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CN(C=CC3=N2)CC4=CC=C(C=C4)Br
InChIInChI=1S/C19H14BrN3/c20-16-8-6-14(7-9-16)12-23-11-10-17-18(13-23)22-19(21-17)15-4-2-1-3-5-15/h1-11,13H,12H2
InChIKeyBAONJJYITSLFLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Bromobenzyl)-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP) – Core Identity and Baseline Profile for Antiviral Research Procurement


5-(4-Bromobenzyl)-2-phenyl-5H-imidazo[4,5-c]pyridine (CAS 645420-70-8), commonly designated BPIP, is a synthetic 2,5-disubstituted imidazo[4,5-c]pyridine heterocycle with a molecular weight of 364.2 g/mol [1]. It is the prototypical member of a class of highly potent and selective non-nucleoside inhibitors of pestivirus replication that target the viral RNA-dependent RNA polymerase (RdRp) [2]. First disclosed in the primary literature and in patent filings assigned to Gilead Sciences and Katholieke Universiteit Leuven, BPIP has served as the foundational tool compound for probing pestivirus polymerase function and as the starting point for antiviral lead optimisation campaigns against both pestiviruses and hepatitis C virus [2][3].

Why 5-(4-Bromobenzyl)-2-phenyl-5H-imidazo[4,5-c]pyridine Cannot Be Replaced by a Close Structural or Functional Analog in Pestivirus Studies


Simple substitution of the 4-bromobenzyl moiety or replacement with a broader-spectrum antiviral such as ribavirin fundamentally alters the pharmacological profile. The 4-bromo substituent is a critical determinant of both potency and selectivity: the unsubstituted benzyl analogue shows markedly reduced activity, while replacement with chlorine or methyl shifts the selectivity window and can redirect activity toward other Flaviviridae members, including hepatitis C virus [1]. Moreover, BPIP and its close congeners share a unique binding locus (the F224 region of the pestivirus RdRp finger domain) that is not exploited by ribavirin, nucleoside inhibitors, or host-targeted agents; resistance mutations at F224 confer >300-fold loss of susceptibility and cross-resistance to the structurally unrelated inhibitor VP32947, confirming a distinct pharmacophore requirement that cannot be met by off-the-shelf alternatives [2][3].

Quantitative Differentiation Evidence for 5-(4-Bromobenzyl)-2-phenyl-5H-imidazo[4,5-c]pyridine Against Closest Comparators


BPIP vs. Ribavirin: 60-Fold Superior Anti-BVDV Potency in Parallel CPE Reduction Assays

In MDBK cell-based cytopathic effect (CPE) reduction assays against bovine viral diarrhea virus (BVDV), BPIP (5-(4-bromobenzyl)-2-phenyl-5H-imidazo[4,5-c]pyridine) exhibited an EC50 of 0.04 ± 0.01 µM, whereas the broad-spectrum antiviral ribavirin, tested under comparable conditions, requires an EC50 of approximately 2.5 µM (0.61 µg/mL) [1][2]. This represents a potency advantage of roughly 60-fold for BPIP over ribavirin in the same cellular model.

pestivirus inhibition BVDV antiviral potency CPE reduction assay

Cytotoxicity Selectivity Index: BPIP Achieves SI ≈ 2,000, Far Exceeding Ribavirin's Therapeutic Window

The selectivity index (SI), defined as the ratio of 50% cytostatic concentration (CC50) to effective antiviral concentration (EC50), is approximately 2,000 for BPIP in MDBK cells. In contrast, ribavirin's SI in the same cell system typically ranges between 30 and 100 (CC50 ~90 µg/mL, EC50 ~0.61 µg/mL) [1][2]. The 20–65-fold larger therapeutic window of BPIP indicates markedly lower host cell toxicity at effective antiviral doses.

selectivity index therapeutic window cytotoxicity ratio

Virus Selectivity: BPIP Is Exquisitely Pestivirus-Specific, Unlike 2-Fluorophenyl Congeners That Gain Anti-HCV Activity

BPIP does not inhibit the hepatitis C virus (HCV) subgenomic replicon or yellow fever virus at concentrations up to 50 µM, demonstrating a pestivirus-selective profile. In contrast, the 2-(2-fluorophenyl) analogue of BPIP, obtained by introducing a fluorine at the ortho position of the 2-phenyl ring, acquires significant anti-HCV activity in the replicon system [1][2]. This structure-driven switch in virus selectivity confirms that the unmodified 2-phenyl group of BPIP is essential for maintaining pestivirus exclusivity.

virus selectivity pestivirus specificity HCV exclusion

Resistance Barrier: F224S Mutation Confers >300-Fold Loss of BPIP Susceptibility and Cross-Resistance to VP32947

BPIP-resistant BVDV variants selected in vitro carry the F224S mutation in the viral RNA-dependent RNA polymerase and exhibit at least a 300-fold increase in EC50 relative to wild-type virus (EC50 = 0.04 µM for wild-type vs. ≥12 µM for the resistant mutant). These mutants are cross-resistant to VP32947, a structurally unrelated pestivirus inhibitor, demonstrating that both compounds target the same F224 region of the polymerase finger domain [1]. This resistance profile is not observed with nucleoside inhibitors or host-factor-targeting agents.

drug resistance F224S mutation cross-resistance viral polymerase

In Vivo Proof-of-Concept: BPIP Reduces CSFV Transmission in a Pig Model with Significant Reduction in Tonsil Viral Load

In a classical swine fever virus (CSFV) transmission study, BPIP-treated seeder pigs (n=4, intra-muscularly infected) transmitted infection to only 2 of 4 untreated sentinel pigs, compared to 4 of 4 sentinels in the untreated control group. A statistically significant lower viral genome load was measured in the tonsils of sentinels in contact with BPIP-treated seeders versus the positive control group (p = 0.015) [1]. This study represents the only reported in vivo proof-of-concept for a pestivirus polymerase inhibitor of this chemotype.

in vivo efficacy CSFV transmission pig model viral load reduction

Target Engagement: BPIP Docks at the F224 Apex of the BVDV Polymerase Finger Domain, a Locus Not Addressed by Nucleoside Inhibitors

Computational docking of BPIP into the crystal structure of the BVDV RdRp reveals aromatic ring stacking interactions, hydrophobic contacts, and a hydrogen bond at the top of the finger domain, centered on residue F224. This binding mode is distinct from that of nucleoside inhibitors (which bind the catalytic site) and explains why BPIP inhibits replication complexes (RCs) but not the activity of the recombinant purified RdRp in biochemical assays [1]. The unrelated inhibitor VP32947 targets the same region, as confirmed by cross-resistance, reinforcing the uniqueness of this binding pocket.

target engagement polymerase finger domain computational docking F224 binding site

Proven Application Scenarios for 5-(4-Bromobenzyl)-2-phenyl-5H-imidazo[4,5-c]pyridine in Pestivirus Research and Antiviral Drug Discovery


Reference Inhibitor for Bovine Viral Diarrhea Virus (BVDV) Replication Studies

BPIP serves as the benchmark non-nucleoside polymerase inhibitor for BVDV in vitro replication assays. With an EC50 of 0.04 µM and a selectivity index of ~2,000, it enables reproducible dose-response experiments in MDBK cells without confounding cytotoxicity, unlike ribavirin which requires >50-fold higher concentrations to achieve equivalent viral inhibition [1][2]. Laboratories conducting BVDV surrogate screens for HCV drug discovery or fundamental pestivirus biology should procure BPIP as the positive control for polymerase-targeted inhibition.

Chemical Probe for Mapping the F224 Allosteric Pocket of the Pestivirus RNA-Dependent RNA Polymerase

The unique binding mode of BPIP at the F224 finger domain apex of the BVDV RdRp, validated by resistance mutation analysis and computational docking, makes it an essential tool compound for structural biology groups studying pestivirus replication complex assembly [1]. Procurement of BPIP enables site-directed mutagenesis studies, co-crystallization trials, and competition binding experiments that are not possible with nucleoside inhibitors or broader-spectrum antivirals that target the catalytic site.

In Vivo Pharmacodynamic and Transmission Blockade Studies in Classical Swine Fever Virus Models

BPIP is the only imidazo[4,5-c]pyridine chemotype with published in vivo proof-of-concept data demonstrating reduced CSFV transmission in pigs, including statistically significant reduction of tonsil viral genome load (p=0.015) [1]. Animal health research organizations and veterinary vaccine development programs require BPIP as a reference standard for benchmarking next-generation pestivirus inhibitors intended for oral administration in swine, particularly when evaluating transmission-blocking endpoints.

Selectivity Profiling to Distinguish Pestivirus-Specific from Pan-Flavivirus Inhibitors

Because BPIP is inactive against HCV replicons and yellow fever virus at concentrations up to 50 µM, it provides a clean pestivirus-selective signal in Flaviviridae selectivity panels [1][2]. Medicinal chemistry teams optimizing imidazopyridine leads for HCV should procure BPIP alongside 2-fluorophenyl analogues to calibrate selectivity screens and to ensure that structural modifications do not inadvertently broaden or shift virus specificity away from the intended target.

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